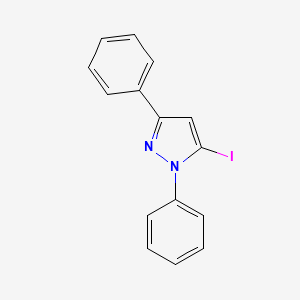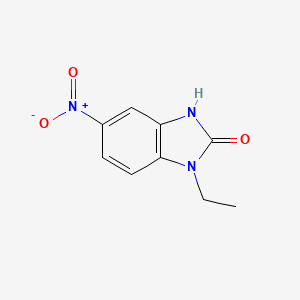![molecular formula C13H8BrCl2FN2O3 B12091104 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine CAS No. 1394346-24-7](/img/structure/B12091104.png)
5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro-: is an organic compound with the molecular formula C13H10BrCl2FN2O and a molecular weight of 380.04 g/mol . This compound is a white to light yellow crystalline solid that is stable under normal conditions but can be combustible at high temperatures . It is soluble in organic solvents such as dichloromethane and ether and can undergo hydrolysis under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy]bromoethane . The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C . The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time . The final product is typically obtained in bulk quantities and subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent and intermediate in organic synthesis .
- Employed in the preparation of various heterocyclic compounds .
Biology:
- Utilized in the synthesis of biologically active molecules .
- Acts as a precursor for the development of pharmaceuticals .
Medicine:
- Intermediate in the synthesis of drugs targeting specific enzymes or receptors .
- Used in the development of anti-cancer and anti-inflammatory agents .
Industry:
Mechanism of Action
The mechanism of action of Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- involves its interaction with specific molecular targets such as enzymes or receptors . It acts as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing off-target effects .
Comparison with Similar Compounds
Crizotinib Impurity 3: A related compound used as an intermediate in the synthesis of Crizotinib.
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-Pyridinamine: Another similar compound with slight structural variations.
Uniqueness:
Pyridine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties . Its ability to undergo various chemical reactions and its application in diverse fields such as medicine, biology, and industry highlight its versatility and importance .
Properties
CAS No. |
1394346-24-7 |
|---|---|
Molecular Formula |
C13H8BrCl2FN2O3 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine |
InChI |
InChI=1S/C13H8BrCl2FN2O3/c1-6(11-8(15)2-3-9(17)12(11)16)22-10-4-7(14)5-18-13(10)19(20)21/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
QEOIXKVEGKNSPD-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)

![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)




